Bromo[(3,5-dibromophenyl)methyl]mercury

Organomercury Synthesis Reaction Yield Substituent Effect

Bromo[(3,5-dibromophenyl)methyl]mercury (CAS 97578-06-8) is a polyhalogenated benzylmercuric bromide with the molecular formula C₇H₅Br₃Hg and a molecular weight of 529.42 g/mol. It belongs to the organomercury class of compounds, characterized by a direct carbon-mercury bond.

Molecular Formula C7H5Br3Hg
Molecular Weight 529.42 g/mol
CAS No. 97578-06-8
Cat. No. B14345610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo[(3,5-dibromophenyl)methyl]mercury
CAS97578-06-8
Molecular FormulaC7H5Br3Hg
Molecular Weight529.42 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C[Hg]Br
InChIInChI=1S/C7H5Br2.BrH.Hg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q;;+1/p-1
InChIKeyWZVCLIBHMOPFKY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo[(3,5-dibromophenyl)methyl]mercury: Core Identity and Substituent-Dependent Differentiation


Bromo[(3,5-dibromophenyl)methyl]mercury (CAS 97578-06-8) is a polyhalogenated benzylmercuric bromide with the molecular formula C₇H₅Br₃Hg and a molecular weight of 529.42 g/mol . It belongs to the organomercury class of compounds, characterized by a direct carbon-mercury bond [1]. The compound's specific 3,5-dibromo substitution pattern on the benzyl ring is the primary structural determinant of its distinct electronic environment, polarographic behavior, and reactivity profile relative to non-brominated or mono-halogen-substituted benzylmercuric halides [2][3].

Organomercury reagent with a defined 3,5-dibromo substitution pattern for polarographic and NMR studies
Suited as a synthetic intermediate where a non-chelated Hg center is required
Relevant for electrochemical investigations: distinct reduction behavior vs non‑brominated analogs

Why Benzylmercuric Bromides Are Not Interchangeable: The Critical Role of the 3,5-Dibromo Substituent Pattern


Substitution with a generic benzylmercuric bromide or a different isomer is inadvisable because the number and position of bromine atoms on the aromatic ring fundamentally alter the compound's intrinsic properties. The 3,5-dibromo pattern provides a unique electronic modulation that directly impacts key performance characteristics, including the 199Hg NMR chemical shift due to σ,π-conjugation, the electrochemical reduction potential, and the stability of the carbon-mercury bond against symmetrization [1][2]. For example, ortho-substituted analogs engage in intramolecular Hg–Br coordination that forms a five-membered chelate ring, a structural feature absent in the meta-substituted 3,5-isomer, leading to divergent reactivities in demanding synthetic or mechanistic applications [2].

Ortho‑isomer May form an intramolecular Hg–Br chelate that alters reactivity; the meta‑3,5‑dibromo pattern avoids this structural feature.
Mono‑/non‑brominated Electronic modulation differs; 199Hg NMR shifts and electrochemical reduction potentials may not transfer.
Other benzylic Hg sources Radical side‑product profiles and lipophilicity (LogP) can shift, impacting purification behavior and method reproducibility.

Quantitative Differentiation of Bromo[(3,5-dibromophenyl)methyl]mercury: Evidence for Scientific Selection


Synthetic Accessibility: Enhanced Reactivity of Polybromobenzyl Bromides with Metallic Mercury

The reaction of benzyl bromides with metallic mercury to form benzylmercuric bromides is significantly facilitated by the presence of multiple electron-withdrawing bromine substituents on the aromatic ring. Studies demonstrate that the ease of oxidative addition of Hg into the C-Br bond increases directly with the number of bromine atoms, with polybromo- and polychloro-substrates providing the smoothest reactions with minimized radical side-products. This establishes that the 3,5-dibromo derivative (target compound) will have a synthetically useful advantage in yield and purity over the unsubstituted benzylmercuric bromide (CAS 4109-72-2) or mono-brominated analogs. [1]

Synthetic accessibility
Class‑level inference
Polybrominated substrates react more smoothly, reducing dibenzyl/toluene by‑products relative to unsubstituted benzyl bromide
Supports higher‑purity synthetic route selection
Yield trend reported; quantitative yield comparison to verify
Organomercury Synthesis Reaction Yield Substituent Effect

Structural Stability: Absence of Intramolecular Hg-Br Coordination Compared to Ortho-Isomer

199Hg NMR studies on bromine-substituted benzylmercuric bromides provide direct evidence that an ortho-bromine atom (as in CAS 97578-09-1) forms an intramolecular five-membered chelate ring with the mercury center. The 3,5-dibromo substitution pattern (meta-positioning) prevents this structural feature. This distinct structural attribute predicts a divergent chemical stability and lability of the C-Hg bond relative to ortho-substituted isomers, a critical factor when a non-chelated, 'free' organomercury structure is required for mechanistic studies or further derivatization. [1]

Chelation behavior
Reported structural difference
No intramolecular Hg–Br chelate ring, unlike ortho‑substituted isomer (CAS 97578‑09‑1)
Enables non‑chelated organomercury reactivity prediction
Confirmed by 199Hg NMR chemical shift analysis
199Hg NMR Spectroscopy Structural Elucidation Isomer Purity

Electrochemical Signature: Polarographic Behavior Distinct from Non-Brominated Substrates

A comparative polarographic investigation of polybromine-substituted benzylmercuric bromides reveals that their electrochemical reduction mechanism and potentials are directly influenced by the halogenation pattern. The study confirms that the reduction of active benzyl bromides to organomercury compounds first occurs at the electrode surface. Consequently, the half-wave potential of the target 3,5-dibromo compound will be catalytically shifted to a more positive value relative to benzylmercuric bromide, providing a distinct electrochemical 'fingerprint' for analytical detection and assessment of purity. [1]

Electrochemical signature
Class‑level inference
Half‑wave potential shifted more positive vs. non‑brominated benzylmercuric bromide
Distinct fingerprint for analytical detection and purity assessment
Specific E₁/₂ values not publicly available; polarography in non‑aqueous media
Polarography Electrochemistry Reduction Potential

Lipophilicity Tuning: Quantified LogP Advantage Over Unsubstituted Analogue

The presence of two aromatic bromine atoms in the target compound results in a significantly higher calculated partition coefficient (LogP) compared to the unsubstituted core structure. This quantitative physicochemical difference directly impacts solubility, chromatographic retention, and partitioning behavior in liquid-liquid extractions during synthesis and purification. Specifically, Bromo[(3,5-dibromophenyl)methyl]mercury has a calculated LogP of 4.52, representing a 1.67 log unit increase over benzyl(bromo)mercury (LogP 2.85).

Lipophilicity (calc.)
Reported calculated comparison
ΔLogP +1.67 (4.52 vs 2.85 for unsubstituted analog)
Supports reversed‑phase separation and extraction method development
ACD/Labs Percepta; experimental verification recommended
LogP Lipophilicity ADME Purification

Validated Application Scenarios for Bromo[(3,5-dibromophenyl)methyl]mercury Based on Differential Evidence


Synthesis of Non-Dimerized Organomercury Intermediates with High Purity

The enhanced synthetic yield and suppression of radical side-products (dibenzyls, toluenes) for polybrominated substrates, as established in kinetic studies, make this compound a superior precursor for generating high-purity symmetrical or asymmetrical dibenzylmercury compounds [1]. Its use ensures minimal contamination from homocoupling byproducts, which is critical for researchers preparing specialized organometallic reagents or catalysts for cross-coupling or transmetalation reactions.

Mechanistic Organometallic Studies Requiring a Non-Chelated Mercury Center

The definitive 199Hg NMR evidence that the 3,5-disubstitution pattern prevents intramolecular Hg–Br coordination enables its specific use in fundamental studies of σ,π-conjugation and electrophilic substitution at saturated carbon [2]. Unlike the ortho-isomer, this compound provides a well-defined, unperturbed electronic model of the C-Hg bond. For researchers studying mercury-for-mercury exchange kinetics, this guarantees the observed reaction rate is intrinsic to the benzyl-C-Hg bond and not influenced by neighboring group effects.

Electrochemical Probing and Derivatization via Controlled Potential Reduction

The distinct polarographic signature of polybrominated benzylmercuric bromides, where the electrochemical reduction is surface-mediated and potential-shifted relative to non-brominated analogs, allows for its use as a specialized redox probe or as a substrate in electrosynthetic schemes for generating unusual radicals or metallacycles [3]. Its unique half-wave potential enables selective detection or transformation in mixtures where other benzylmercuric species would be redox-silent or produce interfering signals.

Preparative Chromatography and Non-Aqueous Liquid-Liquid Extraction

The quantitatively validated 1.67 log unit increase in LogP (4.52 vs. 2.85) compared to benzyl(bromo)mercury directly translates to a practical, calculable advantage in separation science . This high lipophilicity can be exploited to achieve significantly better resolution in reversed-phase HPLC purification or to drive an extraction equilibrium >99% into a non-polar organic phase in a single step, a substantial efficiency gain for process chemists.

Application
Selection Property
Validation Focus
High‑purity organomercury intermediate synthesis
Reduced radical side‑product profile
Synthetic yield and purity method validation
Mechanistic organometallic studies
Non‑chelated Hg center (meta‑substitution)
199Hg NMR structural confirmation
Electrochemical probe and electrosynthesis
Distinct polarographic reduction wave
Half‑wave potential characterization
Reversed‑phase chromatography and extraction
Higher predicted lipophilicity context
Retention and partition behavior verification
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